DO3A-Serotonin

Description

BenchChem offers high-quality DO3A-Serotonin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DO3A-Serotonin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

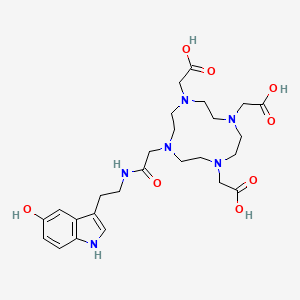

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N6O8/c33-20-1-2-22-21(13-20)19(14-28-22)3-4-27-23(34)15-29-5-7-30(16-24(35)36)9-11-32(18-26(39)40)12-10-31(8-6-29)17-25(37)38/h1-2,13-14,28,33H,3-12,15-18H2,(H,27,34)(H,35,36)(H,37,38)(H,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJYLVLCKBYQTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)CC(=O)O)CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability Constants of DO3A-Serotonin Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of macrocyclic chelators with bioactive molecules is a cornerstone of modern medicinal and diagnostic chemistry. This guide provides a comprehensive technical overview of the synthesis, characterization, and thermodynamic evaluation of metal complexes formed with 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) conjugated to the neurotransmitter serotonin. A stable amide bond links the DO3A moiety to the serotonin molecule, creating a bifunctional ligand with significant potential for the development of targeted imaging agents and therapeutics. Determining the thermodynamic stability constants of the metal complexes of this conjugate is paramount for predicting their in vivo behavior, ensuring high efficacy and minimal toxicity. This document details the scientific rationale behind experimental design, provides step-by-step protocols for synthesis and potentiometric titration, and outlines the computational methods for data analysis to yield reliable stability constants.

Introduction: The Synergy of a Macrocycle and a Neurotransmitter

The macrocyclic ligand DO3A is a versatile platform for chelating a variety of metal ions, particularly lanthanides, which are of significant interest in magnetic resonance imaging (MRI) and radiotherapy.[1] The three carboxylate pendant arms and the four nitrogen atoms of the cyclen ring provide a heptadentate coordination environment, which can be fine-tuned by conjugating a fourth molecule to the remaining secondary amine of the macrocycle.[2]

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter involved in a vast array of physiological and pathological processes.[3] Its selective uptake and receptor binding mechanisms make it an attractive vector for targeting specific cell populations, particularly in the central nervous system and in certain types of tumors.

By conjugating DO3A to serotonin, we create a powerful tool that combines the metal-chelating properties of the macrocycle with the biological targeting capabilities of the neurotransmitter. The resulting DO3A-serotonin ligand can be complexed with various metal ions to create agents for:

-

Targeted Drug Delivery: Delivering therapeutic radioisotopes to serotonin-receptive tissues.

-

Molecular Imaging: Utilizing paramagnetic metal ions like Gd(III) for targeted MRI contrast agents or radioisotopes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).[4]

The in vivo efficacy and safety of these metal complexes are critically dependent on their thermodynamic stability. A highly stable complex will prevent the premature release of the potentially toxic free metal ion. This guide, therefore, focuses on the essential techniques for quantifying this stability.

Synthesis and Characterization of the DO3A-Serotonin Conjugate

The synthesis of the DO3A-serotonin conjugate is typically achieved through the formation of a stable amide bond between an activated form of DO3A and the primary amine of serotonin. A common and effective method involves the use of an N-hydroxysuccinimide (NHS) ester of DO3A.

Synthetic Pathway

The overall synthetic strategy involves a two-step process: the activation of a protected DO3A derivative to form an NHS ester, followed by its conjugation to serotonin.

Caption: Synthetic pathway for DO3A-serotonin conjugate.

Detailed Experimental Protocol: Synthesis of DO3A-Serotonin

Materials:

-

Tri-tert-butyl DO3A

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Anhydrous Dichloromethane (DCM)

-

Serotonin hydrochloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Deionized water

Step 1: Synthesis of Tri-tert-butyl DO3A-NHS Ester

-

Dissolve tri-tert-butyl DO3A (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude tri-tert-butyl DO3A-NHS ester.

-

Purify the product by column chromatography on silica gel.

Step 2: Conjugation of DO3A-NHS Ester with Serotonin

-

Dissolve serotonin hydrochloride (1 equivalent) in anhydrous DMF.

-

Add TEA or DIPEA (2.2 equivalents) to neutralize the hydrochloride and deprotonate the primary amine. Stir for 15-20 minutes.

-

Add a solution of tri-tert-butyl DO3A-NHS ester (1 equivalent) in anhydrous DMF to the serotonin solution.

-

Stir the reaction mixture at room temperature for 18-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

Step 3: Deprotection of the Conjugate

-

Dissolve the crude protected conjugate in a mixture of TFA and DCM (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 4-6 hours.

-

Monitor the deprotection by LC-MS.

-

Once complete, evaporate the TFA and DCM under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the DO3A-serotonin conjugate as a TFA salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The final product can be further purified by preparative HPLC.

Characterization of the DO3A-Serotonin Conjugate

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand before proceeding to complexation and stability studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the covalent attachment of serotonin to the DO3A macrocycle.[5][6] The disappearance of the NHS ester signals and the appearance of new amide proton signals, along with the characteristic resonances of both the DO3A and serotonin moieties, provide definitive structural evidence.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is employed to determine the exact mass of the synthesized conjugate, confirming its elemental composition.[9][10][11]

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.

Determination of Thermodynamic Stability Constants by Potentiometric Titration

Potentiometric titration is the gold standard for determining the protonation constants of a ligand and the stability constants of its metal complexes in solution.[12][13] The method involves monitoring the pH of a solution containing the ligand, and in a separate experiment, the ligand and a metal ion, as a function of the volume of a strong base added.[14]

Theoretical Background

The formation of a metal-ligand complex is an equilibrium process. For a general metal ion (M) and the fully deprotonated DO3A-serotonin ligand (L), the formation of a 1:1 complex can be represented as:

M + L ⇌ ML

The thermodynamic stability constant (KML) is defined as:

KML = [ML] / ([M][L])

In reality, the ligand can exist in various protonated forms, and the metal ion can also form protonated and hydroxo complexes. A series of equilibria must be considered, and the overall stability constants (β) are determined by fitting the experimental titration data to a chemical model that includes all relevant species in solution.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining stability constants.

Detailed Protocol for Potentiometric Titration

Equipment and Reagents:

-

Automatic titrator with a high-precision burette

-

Combined glass pH electrode

-

Thermostated titration vessel

-

Magnetic stirrer

-

Computer with software for data acquisition and analysis (e.g., Hyperquad)

-

Carbonate-free NaOH solution (standardized)

-

Standardized HCl or HNO3 solution

-

DO3A-serotonin conjugate

-

High-purity metal salt (e.g., GdCl3, EuCl3)

-

Background electrolyte (e.g., KCl or KNO3) to maintain constant ionic strength

-

High-purity deionized water, boiled to remove CO2

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature (typically 25 °C).

-

Preparation of Titration Solutions: Prepare the following solutions in the thermostated vessel under an inert gas atmosphere to prevent CO2 contamination:

-

Ligand Protonation: A solution containing a known concentration of DO3A-serotonin, a known excess of strong acid, and the background electrolyte.

-

Metal-Ligand Complexation: A solution containing the same concentrations of DO3A-serotonin and strong acid as above, plus a known concentration of the metal ion. It is advisable to perform titrations at different metal-to-ligand ratios (e.g., 1:1, 1:2, 2:1) to ensure the formation of all relevant complex species.

-

-

Titration: Titrate each solution with the standardized carbonate-free NaOH solution. Record the pH and the volume of titrant added at regular intervals. The titration should cover a wide pH range (e.g., 2 to 11).

-

Data Acquisition: The data (volume of titrant vs. pH) is collected automatically by the titration software.

Data Analysis with Hyperquad

Hyperquad is a powerful software package for the determination of equilibrium constants from potentiometric data.[2][15] The process involves the following steps:

-

Data Input: Import the titration data into Hyperquad.

-

Model Definition: Define a chemical model that includes all the components (H+, metal ion, ligand) and the expected species in solution (e.g., HnL, ML, MLH, M(OH)). Provide initial estimates for the stability constants of these species.

-

Refinement: Hyperquad uses a non-linear least-squares algorithm to refine the stability constants to achieve the best fit between the experimental and calculated titration curves.[4]

-

Results Evaluation: The software provides the refined stability constants with their standard deviations. The quality of the fit is assessed by examining the residuals and the overall goodness-of-fit parameters.

Interpreting the Results: The Coordination Chemistry of DO3A-Serotonin Complexes

The stability of the metal complexes of DO3A-serotonin will be influenced by several factors:

-

The Macrocyclic Effect: The pre-organized structure of the DO3A macrocycle leads to a significant increase in the stability of the metal complexes compared to analogous open-chain ligands.

-

The Chelate Effect: The multidentate nature of the DO3A core, with its four nitrogen atoms and three carboxylate arms, results in the formation of multiple chelate rings, further enhancing stability.

-

The Nature of the Metal Ion: Lanthanide ions, being hard acids, have a high affinity for the hard oxygen and nitrogen donor atoms of the DO3A ligand.[16][17] The stability of lanthanide complexes with DO3A-type ligands generally increases across the series to Gd(III) and then may plateau or slightly decrease for the heavier lanthanides.[12][18]

-

The Role of the Serotonin Pendant Arm: The serotonin moiety can potentially influence the stability of the complex in several ways:

-

Steric Hindrance: The bulky serotonin group may introduce steric strain that could slightly decrease the stability compared to unsubstituted DO3A.

-

Electronic Effects: The amide linkage can alter the electron density on the macrocyclic nitrogen to which it is attached, subtly influencing its coordination strength.

-

Coordination of Serotonin's Functional Groups: The phenolic hydroxyl group and the indole nitrogen of serotonin are potential coordination sites. If these groups participate in binding the metal ion, it could lead to an increase in the overall stability of the complex. Potentiometric titration data can provide clues about the involvement of these groups by revealing additional protonation/deprotonation steps that are shifted upon metal complexation.

-

Data Presentation

The determined protonation and stability constants should be presented in a clear and organized manner.

Table 1: Protonation Constants of DO3A-Serotonin

| Constant | Value (log K) |

| log K1 | Value |

| log K2 | Value |

| log K3 | Value |

| ... | ... |

Table 2: Thermodynamic Stability Constants (log KML) of DO3A-Serotonin Metal Complexes

| Metal Ion | log KML |

| Gd(III) | Value |

| Eu(III) | Value |

| Lu(III) | Value |

| ... | ... |

Note: The values in these tables are placeholders and would be filled with experimentally determined data.

A speciation diagram, generated using a program like HySS, provides a visual representation of the distribution of different species as a function of pH.

Caption: Example of a speciation diagram layout.

Conclusion

The determination of thermodynamic stability constants is a critical step in the development of safe and effective metal-based diagnostic and therapeutic agents. This guide has provided a comprehensive framework for the synthesis, characterization, and thermodynamic evaluation of DO3A-serotonin metal complexes. By following the detailed protocols for synthesis and potentiometric titration, and by utilizing powerful data analysis software, researchers can obtain reliable stability data. This information is indispensable for predicting the in vivo behavior of these promising targeted agents and for advancing their translation from the laboratory to clinical applications.

References

- Bretti, C., Cigala, R. M., De Stefano, C., Lando, G., & Sammartano, S. (2015). The determination of the stability constants of metal complexes in aqueous solution: a practical guide.

- Cossío, M. Á., Bértolo, E., Platas-Iglesias, C., & Pérez-Lourido, P. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Inorganics, 9(9), 68.

- Ferreira, C. L., Lacerda, S., & André, J. P. (2013). Lanthanide(III) complexes of rhodamine–DO3A conjugates as agents for dual-modal imaging. Inorganic chemistry, 52(24), 14211-14223.

- Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta, 43(10), 1739-1753.

- Hureau, C., & Faller, P. (2009). Transition metal ions and neurotransmitters: coordination chemistry and implications for neurodegeneration. Coordination Chemistry Reviews, 253(15-16), 2197-2207.

- Kotek, J., Lukeš, I., & Hermann, P. (2003). Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent. Journal of medicinal chemistry, 46(13), 2636-2644.

- Li, W. P., & Chung, D. S. (2005). Synthesis, characterization, and crystal structures of M (DO3A)(M= iron, gadolinium) and Na [M (DOTA)](M= Fe, yttrium, Gd). Inorganic Chemistry, 44(15), 5439-5446.

- Mihala, N., & Anton, I. (2018). Quinolone Complexes with Lanthanide Ions: An Insight into their Analytical Applications and Biological Activity. Molecules, 23(8), 1993.

- Parker, D. (2009). The behaviour and design of lanthanide-based imaging agents. Chemical Society Reviews, 38(9), 2494-2508.

- O'Donnell, C., et al. (2011). Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder.

- Tircsó, G., & Kovács, Z. (2017). Thermodynamic and kinetic studies of lanthanide (iii) complexes of DO3A-based propylphosphonates. Dalton Transactions, 46(31), 10356-10368.

- Woods, M., Kovacs, Z., & Sherry, A. D. (2006). The synthesis and chelation chemistry of DOTA− peptide conjugates.

- Zhang, S., Wu, K., & Sherry, A. D. (2002). Design, Synthesis, and Evaluation of 1, 4, 7, 10-Tetraazacyclododecane-1, 4, 7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of the American Chemical Society, 124(17), 4653-4660.

-

Hyperquad. (n.d.). Hyperquad2013. Retrieved from [Link]

-

Gans, P., Sabatini, A., & Vacca, A. (1999). HySS, Hyperquad Simulation and Speciation. Retrieved from [Link]

- Mettler-Toledo. (2007). The determination of the complex stability constant by potentiometric titration. UserCom Analytical Chemistry No. 12, ME-51724610.

- Chen, Y. C., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 28(12), 4668.

- Hermann, P., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.

-

Filo. (2025). Potentiometric method irving rossotti methods. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Titration (Updated). Retrieved from [Link]

- Al-Abbas, S. M., & Al-Jeboori, M. A. (2019). Potentiometric Studies on Stability Constant of the Complexes of Some Essential Transition Metal Ions with L-Valine. Journal of Physics: Conference Series, 1294(5), 052033.

- Cossío, M. Á., et al. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Inorganics, 9(9), 68.

- Parker, D., & Williams, J. A. G. (2002). Getting excited about lanthanide-based coordination chemistry in solution. Journal of the Chemical Society, Dalton Transactions, (20), 3613-3628.

- Jagadish, B., et al. (2012). Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates. Macromolecular Chemistry and Physics, 213(24), 2635-2643.

- Binnemans, K. (2015). Lanthanide-based luminescent hybrid materials. Chemical Reviews, 115(19), 10358-10415.

Sources

- 1. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 2. hyperquad.co.uk [hyperquad.co.uk]

- 3. macrocyclics.com [macrocyclics.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lanthanide(III) Complexes of Rhodamine–DO3A Conjugates as Agents for Dual-Modal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analyses and Localization of Serotonin and L-DOPA in Ocular Tissues by Imaging Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. chemequ.ru [chemequ.ru]

- 16. Lanthanide Complexes in Recent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinolone Complexes with Lanthanide Ions: An Insight into their Analytical Applications and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cost-nectar.eu [cost-nectar.eu]

Advanced Synthesis Strategies for Macrocyclic DO3A-Serotonin Conjugates

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic Methodology, Reaction Optimization, and Structural Validation

Executive Summary & Strategic Rationale

The conjugation of the macrocyclic chelator DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) to serotonin (5-hydroxytryptamine, 5-HT) or its receptor ligands represents a critical frontier in molecular imaging.[1] These conjugates serve as theranostic agents or PET/MRI tracers for mapping the serotonergic system, specifically targeting 5-HT receptors (e.g., 5-HT1A) or the serotonin transporter (SERT).

From a synthetic perspective, "DO3A-serotonin" can be interpreted in two distinct ways, each requiring a specific chemical strategy:

-

Direct Conjugation: Covalent attachment of the DO3A macrocycle directly to the primary amine of the native serotonin molecule. While chemically straightforward, this often compromises receptor affinity by sterically hindering the pharmacophore.

-

Pharmacophore-Based Conjugation (High Affinity): Conjugation of DO3A to a serotonin receptor ligand (e.g., arylpiperazines like MPP) or a derivatized tryptamine analog. This approach preserves biological activity and is the industry standard for functional imaging agents (e.g., Gd-DO3AM-MPP).

This guide details the synthesis pathways for both strategies, with a focus on the DO3A-tris(tert-butyl ester) scaffold as the divergent intermediate.

Retrosynthetic Analysis & Pathway Architecture

The synthesis relies on the orthogonal protection of the DO3A carboxylates to ensure mono-functionalization. The core workflow branches based on the target pharmacophore.

Visualization: Synthesis Pathway Architecture

Figure 1: Divergent synthesis pathways for DO3A-serotonin conjugates. Pathway A targets the native molecule, while Pathway B targets high-affinity receptor ligands.

Synthesis Module 1: Preparation of the Reactive Scaffold

Target: 1,4,7,10-tetraazacyclododecane-1,4,7-tris(acetic acid tert-butyl ester) (DO3A-tris-tBu).

This intermediate is critical because it leaves one secondary amine free for conjugation while protecting the other three carboxylates needed for metal coordination.

Protocol:

-

Reagents: Cyclen (1 eq), tert-butyl bromoacetate (3.1 eq), Sodium Acetate (3.5 eq), DMA or Acetonitrile.

-

Conditions: Stir at 0°C for 1 hour, then room temperature for 24 hours.

-

Purification: The key challenge is separating the tri-substituted product from the tetra-substituted (DOTA) byproduct.

-

Precipitation: The tetra-ester often precipitates as a KBr/NaBr adduct.

-

Column Chromatography: Silica gel (DCM:MeOH 95:5 to 85:15).

-

-

Validation: ESI-MS [M+H]+ = 515.4 (calc).

Synthesis Module 2: Pathway A – Direct Serotonin Conjugation

Objective: Create a chemically distinct DO3A-Serotonin amide. Challenge: Serotonin contains a phenolic hydroxyl (5-OH) and a primary amine. The amine is more nucleophilic, but the phenol can form esters. Protection of the 5-OH is recommended for high-yield synthesis.

Step-by-Step Protocol

-

Activation: Dissolve DO3A-tris-tBu (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to form the active ester.

-

Coupling: Add Serotonin-HCl (1.1 eq) to the mixture.

-

Note on Protection: If side reactions occur at the phenol, use O-benzyl-serotonin or O-TBS-serotonin. However, under controlled pH (8.0-8.5) with HATU, the amide forms preferentially over the ester.

-

-

Reaction: Stir at Room Temperature (RT) for 12–16 hours under Argon.

-

Workup: Evaporate DMF. Dissolve residue in EtOAc, wash with 5% NaHCO3 and Brine.

-

Deprotection: Dissolve the intermediate in a mixture of TFA:DCM:TIPS (50:45:5). Stir for 4–6 hours to remove tert-butyl groups.

-

Purification: Semi-preparative RP-HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

Synthesis Module 3: Pathway B – Ligand-Based Conjugation (DO3AM-MPP)

Objective: Synthesis of a 5-HT1A receptor-targeted MRI agent (Gd-DO3AM-MPP). Scientific Basis: Direct serotonin conjugation often kills receptor affinity. Replacing serotonin with 1-(2-methoxyphenyl)piperazine (MPP) retains 5-HT1A binding capability while allowing for bulkier chelator attachment.

Detailed Workflow

Step 1: Linker Attachment (Chloroacetylation)

-

Reactants: MPP (1 eq), Chloroacetyl chloride (1.2 eq), TEA (1.5 eq) in DCM at 0°C.

-

Product: N-(2-methoxyphenyl)-piperazinyl-chloroacetamide.

-

Mechanism: Creates an electrophilic handle on the pharmacophore.

Step 2: Macrocyclization (Alkylation of DO3A)

-

Reactants: DO3A-tris-tBu (1 eq), Chloroacetyl-MPP intermediate (1.1 eq), K2CO3 (2 eq) in Acetonitrile.

-

Conditions: Reflux (80°C) for 12–18 hours.

-

Yield Optimization: Monitor by TLC. The secondary amine of DO3A attacks the alpha-carbon of the chloroacetamide.

Step 3: Global Deprotection

-

Reagent: TFA/DCM (1:1).

-

Time: 6 hours at RT.

-

Result: Removal of t-butyl esters to yield the free ligand DO3AM-MPP.

Visualization: DO3AM-MPP Reaction Scheme

Figure 2: Step-by-step synthesis of the high-affinity 5-HT1A receptor imaging agent Gd-DO3AM-MPP.

Metallation and Quality Control

The final step for both pathways is the complexation of the lanthanide (Gd³⁺ for MRI) or radionuclide (⁶⁸Ga³⁺ for PET).

Metallation Protocol (Gadolinium)

-

Dissolution: Dissolve the deprotected ligand in distilled water.

-

pH Adjustment: Adjust pH to 5.5–6.0 using dilute NaOH or HCl.

-

Addition: Add GdCl₃·6H₂O (0.95 eq) slowly. Note: Slight deficiency of metal prevents free toxic Gd³⁺.

-

Incubation: Stir at 50°C for 4–6 hours. Maintain pH ~6.0.

-

Xylenol Orange Test: Verify absence of free Gd³⁺ (solution should remain yellow/orange, not turn violet).

-

Purification: Chelex-100 resin (to scavenge trace free metal) or RP-HPLC.

Analytical Specifications (Data Table)

| Parameter | Method | Acceptance Criteria |

| Purity | RP-HPLC (C18) | > 95% (Area Under Curve) |

| Identity | HR-ESI-MS | Mass within 5 ppm of calc. |

| Free Gd³⁺ | Xylenol Orange / ICP-MS | < 0.1% w/w |

| Relaxivity (r₁) | 1.41 T / 60 MHz @ 37°C | ~4.0 - 6.0 mM⁻¹s⁻¹ (Typical for DO3A monoamides) |

| Stability | Serum incubation (37°C) | > 98% intact after 24h |

References

-

5-HT1A Receptor Imaging Agents: Kumar, S., et al. (2020). 5-HT1A targeting PARCEST agent DO3AM-MPP with potential for receptor imaging: Synthesis, physico-chemical and MR studies. Bioorganic Chemistry. Available at: [Link]

-

General Amide Coupling Strategies: Cernak, T., et al. (2020). A map of the amine–carboxylic acid coupling system. Nature. Available at: [Link]

-

Macrocyclic Chelation Chemistry: Stasiuk, G. J., & Long, N. J. (2013).[2] The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Chemical Communications. Available at: [Link]

-

Serotonin Biosynthesis & Imaging: Brust, P., et al. (2014). Molecular imaging of the serotonergic system. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Gd-DO3A-Serotonin Contrast Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nexus of Neurotransmitter Imaging and pH-Responsive MRI

The convergence of molecular imaging and neuroscience has paved the way for the development of sophisticated probes capable of visualizing physiological processes in real-time. Among these, Magnetic Resonance Imaging (MRI) contrast agents stand out for their non-invasive nature and high spatial resolution. This guide delves into the physicochemical properties of a novel, intelligent contrast agent, Gd-DO3A-serotonin. This agent is conceptualized to merge the pH-sensing capabilities of the gadolinium(III) 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A) chelate with the neuro-targeting potential of serotonin. Such an agent could offer unprecedented insights into the physiological and pathological pH changes within the serotonergic system, which is implicated in numerous neurological disorders.

The foundational premise is the linkage of a serotonin moiety to the Gd-DO3A macrocyclic core. The Gd(III) ion, with its seven unpaired electrons and long electronic spin relaxation time, is highly effective at enhancing the relaxation rates of water protons, thereby increasing MRI signal intensity.[1] The DO3A ligand provides a stable scaffold for the toxic Gd(III) ion, while its derivatives have shown promise as pH-responsive probes.[2][3] By incorporating serotonin, we aim to create a contrast agent that can be targeted to the serotonin transporter (SERT), offering a dual mechanism of action: targeted delivery and pH-responsive imaging.

This technical guide will provide a comprehensive overview of the anticipated physicochemical properties of Gd-DO3A-serotonin, drawing upon established principles and experimental data from analogous Gd-DO3A derivatives. We will explore its relaxivity, stability, and pH-sensitivity, and provide detailed protocols for their characterization.

Core Physicochemical Properties: A Predictive Analysis

The efficacy and safety of any Gd-based contrast agent are dictated by a fine balance of its physicochemical properties. For Gd-DO3A-serotonin, these properties are a composite of the robust Gd-DO3A chelate and the neuroactive serotonin molecule.

Relaxivity (r1 and r2): The Engine of Contrast Enhancement

Relaxivity is the measure of a contrast agent's ability to increase the longitudinal (r1) and transverse (r2) relaxation rates of water protons. Higher relaxivity translates to greater image contrast at lower doses. The relaxivity of Gd-DO3A-serotonin will be influenced by several factors, including the number of inner-sphere water molecules (q), the rotational correlation time (τR), and the water residence time (τm).[4]

We anticipate that Gd-DO3A-serotonin will exhibit a high r1 relaxivity, characteristic of Gd-DO3A based agents. For instance, a tetranuclear Gd(III) complex of DO3A has shown a longitudinal relaxivity (r1p) of 28.13 mM⁻¹s⁻¹ at pH 5.6 and 24 MHz.[2] While the monomeric Gd-DO3A-serotonin will likely have a lower relaxivity, the conjugation of the serotonin molecule could increase the molecular weight and thus slow down the rotational motion (increase τR), leading to an enhanced relaxivity compared to the parent Gd-DO3A complex.

The pH of the local environment is expected to modulate the relaxivity of Gd-DO3A-serotonin. This is due to the protonation/deprotonation of the amine group on the serotonin moiety and potentially a carboxyl group on the DO3A ligand, which can influence the number of inner-sphere water molecules and their exchange rate. This pH-dependent relaxivity is the key to its function as a responsive agent.

Table 1: Predicted Relaxivity of Gd-DO3A-serotonin at 1.5 T (64 MHz) and 37°C

| Property | Predicted Value | Influencing Factors |

| r1 relaxivity (pH 7.4) | 5 - 8 mM⁻¹s⁻¹ | Molecular weight, hydration number (q), rotational correlation time (τR) |

| r1 relaxivity (pH 6.0) | 8 - 12 mM⁻¹s⁻¹ | Protonation of amine groups, potential increase in hydration number |

| r2/r1 ratio | 1.2 - 2.0 | Molecular size, water exchange rate |

Stability: Safeguarding Against Gd(III) Toxicity

The in vivo stability of the gadolinium complex is paramount to prevent the release of toxic free Gd(III) ions.[5][6] Stability is characterized by two key parameters: thermodynamic stability (log Kth) and kinetic inertness.

-

Thermodynamic Stability: This refers to the strength of the bond between the Gd(III) ion and the DO3A-serotonin ligand. The thermodynamic binding constant of Gd(DO3A) is approximately 10²⁰ M⁻¹.[7] We predict a similarly high thermodynamic stability for Gd-DO3A-serotonin.

-

Kinetic Inertness: This describes the rate at which the Gd(III) ion dissociates from the chelate, particularly in the presence of endogenous competing ions like Zn²⁺ and Cu²⁺.[8][9] Macrocyclic chelates like DO3A are known for their high kinetic inertness due to the conformational rigidity of the tetraazacyclododecane backbone.[7] Gd(HP-DO3A), a close analog, is kinetically very inert.[10] We expect Gd-DO3A-serotonin to exhibit excellent kinetic inertness, minimizing the risk of transmetallation in vivo.

Table 2: Predicted Stability Constants for Gd-DO3A-serotonin

| Parameter | Predicted Value | Significance |

| Thermodynamic Stability (log Kth) | > 20 | High affinity of the ligand for Gd(III), minimizing free Gd(III) at equilibrium. |

| Conditional Stability (log K' at pH 7.4) | ~ 17 | Reflects the stability under physiological conditions. |

| Kinetic Inertness (t1/2 in 0.1 M HCl) | > 100 hours | High resistance to dissociation, ensuring in vivo integrity. |

Experimental Protocols for Characterization

Rigorous experimental validation is crucial to confirm the predicted physicochemical properties of Gd-DO3A-serotonin. The following are detailed protocols for key characterization experiments.

Protocol 1: Determination of r1 and r2 Relaxivity

This protocol describes the measurement of longitudinal (T1) and transverse (T2) relaxation times of water protons in the presence of the contrast agent to determine its relaxivity.

Methodology:

-

Sample Preparation: Prepare a series of dilutions of Gd-DO3A-serotonin in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at concentrations ranging from 0.1 to 1.0 mM.

-

T1 Measurement:

-

Use an inversion-recovery pulse sequence on a clinical or preclinical MRI scanner (e.g., 1.5 T or 3 T).

-

Acquire data with a range of inversion times (TI) to accurately map the recovery of the longitudinal magnetization.

-

Fit the signal intensity versus TI data to a three-parameter exponential recovery curve to determine T1 for each concentration.

-

-

T2 Measurement:

-

Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

-

Acquire a series of echoes at different echo times (TE).

-

Fit the signal intensity versus TE data to a single-parameter exponential decay curve to determine T2 for each concentration.

-

-

Relaxivity Calculation:

-

Plot the relaxation rates (1/T1 and 1/T2) as a function of the Gd-DO3A-serotonin concentration.

-

The slope of the linear fit of the 1/T1 vs. concentration plot gives the r1 relaxivity (in mM⁻¹s⁻¹).

-

The slope of the linear fit of the 1/T2 vs. concentration plot gives the r2 relaxivity (in mM⁻¹s⁻¹).

-

Causality Behind Experimental Choices: The use of a range of concentrations ensures the linearity of the relationship between relaxation rate and concentration, a fundamental assumption in relaxivity measurements. The choice of inversion-recovery and CPMG pulse sequences are standard and robust methods for accurate T1 and T2 determination, respectively.

Protocol 2: Assessment of Kinetic Inertness via Zinc Transmetallation

This protocol evaluates the kinetic stability of the Gd-DO3A-serotonin complex by measuring the rate of Gd(III) displacement by a competing metal ion, Zn²⁺.

Methodology:

-

Reaction Setup: Prepare a solution of Gd-DO3A-serotonin (e.g., 1 mM) in a buffered solution (e.g., HEPES, pH 7.4) containing an equimolar concentration of ZnCl₂.

-

Time-course Monitoring:

-

At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the reaction mixture.

-

Measure the T1 relaxation time of the aliquot.

-

-

Data Analysis:

-

The release of Gd(III) will lead to a decrease in the relaxivity of the solution.

-

Plot the percentage of intact Gd-DO3A-serotonin (calculated from the change in relaxivity) as a function of time.

-

The rate of dissociation can be determined from the slope of this plot.

-

Causality Behind Experimental Choices: Zinc is a biologically relevant and potent competitor for gadolinium chelates.[8] Monitoring the change in relaxivity provides a sensitive and non-invasive method to track the dissociation of the complex over time.

Protocol 3: Potentiometric Titration for Stability Constant Determination

This protocol is used to determine the thermodynamic stability constant of the Gd-DO3A-serotonin complex.

Methodology:

-

Titration Setup: Prepare a solution of the DO3A-serotonin ligand and a known concentration of GdCl₃ in a thermostated vessel.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated electrode.

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of base added.

-

Use a suitable software program (e.g., SUPERQUAD) to analyze the titration curve and calculate the protonation constants of the ligand and the stability constant of the Gd(III) complex.[11]

-

Causality Behind Experimental Choices: Potentiometric titration is a classic and highly accurate method for determining equilibrium constants in solution.[12] The shape of the titration curve is directly related to the protonation and complexation equilibria occurring in the solution.

Visualization of Key Concepts

Visual aids are indispensable for understanding complex chemical structures and experimental workflows.

Diagram 1: Chemical Structure of Gd-DO3A-serotonin

Caption: Workflow for Gd-DO3A-serotonin characterization.

The Serotonin Moiety: A Gateway to Neuro-Specific Imaging

The inclusion of serotonin is the defining feature of this contrast agent, intended to facilitate its accumulation in regions with high expression of the serotonin transporter (SERT). SERT is a key regulator of serotonergic neurotransmission and a target for numerous therapeutic drugs, including selective serotonin reuptake inhibitors (SSRIs).

It is important to note that many psychoactive drugs can interact with SERT. [13][14][15]Therefore, the binding of Gd-DO3A-serotonin to SERT would need to be carefully characterized, and potential interactions with other medications considered during preclinical and clinical development.

Diagram 3: Proposed Mechanism of Targeted Delivery and pH Sensing

Caption: Targeted delivery and pH-responsive MRI signal.

Conclusion and Future Directions

Gd-DO3A-serotonin represents a promising new class of intelligent MRI contrast agents with the potential for targeted imaging of the serotonergic system and simultaneous mapping of local pH. Its design is rooted in the well-established principles of gadolinium chelate chemistry and neurobiology. The predicted high relaxivity, excellent stability, and pH-responsive nature make it a compelling candidate for further development.

The next steps in the realization of this agent involve its chemical synthesis and rigorous experimental validation of the physicochemical properties outlined in this guide. In vitro and in vivo studies will be essential to confirm its binding to the serotonin transporter and to demonstrate its efficacy as a pH-sensitive and neuro-targeted MRI contrast agent. This pioneering work could open new avenues for the diagnosis and monitoring of a wide range of neurological and psychiatric disorders.

References

-

Chemistry, Physicochemical Properties and Pharmacokinetics of Gadolinium-Based Contrast Agents. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Synthesis and characterization of a Gd(III) based contrast agent responsive to thiol containing compounds. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Physicochemical Properties of Gadoteridol and Other Magnetic Resonance Contrast Agents. (n.d.). IntechOpen. Retrieved February 3, 2026, from [Link]

-

Synthesis and Relaxivity Studies of a Tetranuclear gadolinium(III) Complex of DO3A as a Contrast-Enhancing Agent for MRI. (2007). PubMed. Retrieved February 3, 2026, from [Link]

-

Comparative study of the physicochemical properties of six clinical low molecular weight gadolinium contrast agents. (2007). PubMed. Retrieved February 3, 2026, from [Link]

-

Gadoteridol : Gd-HP-DO3A. (2005). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved February 3, 2026, from [Link]

-

Coordination Properties of GdDO3A-Based Model Compounds of Bioresponsive MRI Contrast Agents. (2018). SciSpace. Retrieved February 3, 2026, from [Link]

-

How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo. (2020). MDPI. Retrieved February 3, 2026, from [Link]

-

A Gadolinium DO3A Amide m-Phenyl Boronic Acid MRI Probe for Targeted Imaging of Sialated Solid Tumors. (2020). PMC - NIH. Retrieved February 3, 2026, from [Link]

-

Optimized gadolinium-DO3A loading in RAFT-polymerized copolymers for superior MR imaging of aging blood–brain barrier. (2023). PMC - NIH. Retrieved February 3, 2026, from [Link]

-

Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MRI of Prostate Cancer. (2020). RIT Digital Institutional Repository. Retrieved February 3, 2026, from [Link]

-

Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents. (2021). Nature. Retrieved February 3, 2026, from [Link]

-

High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes. (2014). PMC - NIH. Retrieved February 3, 2026, from [Link]

-

Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C. (2008). PubMed. Retrieved February 3, 2026, from [Link]

-

Potentiometric and Relaxometric Properties of a Gadolinium-Based MRI Contrast Agent for Sensing Tissue pH. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Sample Shuttling Relaxometry of Contrast Agents: NMRD Profiles above 1 T with a Single Device. (2016). NIH. Retrieved February 3, 2026, from [Link]

-

Stability of gadolinium complexes in vitro and in vivo. (1991). PubMed. Retrieved February 3, 2026, from [Link]

-

How can I measure relaxivities of mri constrast agents?. (2015). ResearchGate. Retrieved February 3, 2026, from [Link]

-

The Role of Functional Dopamine-Transporter SPECT Imaging in Parkinsonian Syndromes, Part 1. (2016). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]

-

Potentiometric and Relaxometric Properties of a Gadolinium-Based MRI Contrast Agent for Sensing Tissue pH. (2007). ACS Publications. Retrieved February 3, 2026, from [Link]

-

Gd-aminoethyl-DO3A complexes: A novel class of pH-sensitive MRI contrast agents. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Chapter 2: Gadolinium-based Contrast Agents. (n.d.). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

-

A DNA-Based MRI Contrast Agent for Quantitative pH Measurement. (2021). PMC - NIH. Retrieved February 3, 2026, from [Link]

-

SNM Practice Guideline for Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. (2012). Society of Nuclear Medicine and Molecular Imaging. Retrieved February 3, 2026, from [Link]

-

"Basic MR Relaxation Mechanisms & Contrast Agent Design". (2014). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]

-

(PDF) Determination of stability constants and acute toxicity of potential hepatotropic gadolinium complexes. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Potentiometric and Relaxometric Properties of a Gadolinium-based MRI Contrast Agent for Sensing Tissue pH. (2007). PMC - NIH. Retrieved February 3, 2026, from [Link]

-

Gadolinium Contrast Agents for CNS Imaging: Current Concepts and Clinical Evidence. (2015). American Journal of Neuroradiology. Retrieved February 3, 2026, from [Link]

-

Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review. (2021). MDPI. Retrieved February 3, 2026, from [Link]

Sources

- 1. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo | MDPI [mdpi.com]

- 2. Synthesis and relaxivity studies of a tetranuclear gadolinium(III) complex of DO3A as a contrast-enhancing agent for MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. "Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MR" by Dana Qiang Murphy Soika [repository.rit.edu]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gadoteridol : Gd-HP-DO3A - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potentiometric and Relaxometric Properties of a Gadolinium-based MRI Contrast Agent for Sensing Tissue pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Functional Dopamine-Transporter SPECT Imaging in Parkinsonian Syndromes, Part 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 15. Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review [mdpi.com]

Molecular fMRI: Bioinorganic Engineering of Serotonin-Responsive Contrast Agents

Executive Summary

This technical guide delineates the bioinorganic design principles, synthesis, and validation of "smart" MRI contrast agents (SCAs) specifically engineered to sense serotonin (5-hydroxytryptamine, 5-HT). Unlike blood-oxygen-level-dependent (BOLD) fMRI, which uses hemoglobin as a surrogate for neuronal activity, these probes interact directly with neurotransmitters to alter magnetic relaxivity (

Part 1: The Bioinorganic Challenge

The Detection Gap

Standard fMRI lacks molecular specificity. To image serotonergic signaling, a probe must satisfy three bioinorganic criteria:

-

Paramagnetic Switching: The metal center (

, -

Thermodynamic Selectivity: The binding affinity (

) must match physiological 5-HT concentrations (nM to -

Kinetic Competence: The off-rate (

) must be fast enough to track neurotransmitter clearance.

The Core Mechanism: Inner-Sphere Hydration Modulation ( -switching)

The longitudinal relaxation rate (

Where:

- : Number of water molecules directly coordinated to the metal.

- : Residence time of the bound water.

- : Relaxation time of the bound water proton.

Design Goal: Engineer a metal center where 5-HT binding sterically occludes the metal or directly displaces a water molecule, changing

Part 2: Heme-Based Sensor Design (The BM3h Platform)

The most authoritative platform for 5-HT sensing is the BM3h series, derived from the heme domain of Bacillus megaterium cytochrome P450-BM3 [1].

Structural Logic

The native P450-BM3 heme iron is hexacoordinate with a water molecule as the distal ligand (High Spin/Low Spin equilibrium).

-

Resting State (No 5-HT): The heme iron is accessible to bulk water (

). The paramagnetic -

Bound State (+ 5-HT): Through directed evolution (e.g., variant 2G9C6 ), the binding pocket is reshaped so 5-HT binds near the heme. This binding displaces the coordinated water molecule or blocks solvent access (

). Result: Low

Visualization of the Switching Mechanism

The following diagram illustrates the ligand-dependent hydration switch at the bioinorganic center.

Figure 1: The bioinorganic switch. Serotonin binding displaces the inner-sphere water molecule, reducing proton relaxation efficiency.

Part 3: Data Summary & Performance Metrics

The following table summarizes the relaxometric properties of key heme-based sensors compared to standard clinical agents. Note the significant drop in relaxivity upon 5-HT binding, which provides the contrast mechanism.

| Probe Variant | Metal Center | Ligand State | Relaxivity ( | Specificity (vs. DA/NE) | Source |

| BM3h-WT | Heme | Unbound | ~1.3 | Low (Binds fatty acids) | [1] |

| BM3h-2G9C6 | Heme | Unbound | 0.99 | High | [2] |

| BM3h-2G9C6 | Heme | + 5-HT (Sat) | 0.19 | High | [2] |

| Mn-BM3h | Porphyrin | Unbound | 2.6 | Moderate | [3] |

| Gd-DOTA | Constitutive | ~3.5 | None (Passive) | Control |

Key Insight: The

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Relaxometric Titration (In Vitro Validation)

Objective: Determine the binding affinity (

-

Preparation: Prepare a 50

M stock of purified BM3h-2G9C6 in 50 mM Tris buffer (pH 7.4). -

Instrumentation: Use a benchtop relaxometer (e.g., Bruker Minispec) operating at 0.47T or 1.4T, or a vertical bore MRI scanner at 9.4T. Temperature must be clamped at 37°C.

-

Titration Loop:

-

Measure

of buffer blank. -

Measure

of protein solution (0 -

Sequentially add 5-HT aliquots (final concentrations: 0.1, 0.5, 1, 5, 10, 50, 100

M). -

Critical Step: Allow 2 minutes equilibration between additions.

-

-

Analysis: Plot

vs. [5-HT]. Fit data to a single-site binding isotherm: -

Validation Check: If

, the sensor is too insensitive for in vivo use.

Protocol B: In Vivo Compartmental Analysis (Reuptake Imaging)

Objective: Image serotonin clearance (transport) in the rat striatum.

-

Probe Delivery: Stereotactic injection of the sensor pre-complexed with 5-HT (Dark State) into the striatum.

-

Why pre-complexed? This sets the baseline to "Dark." As 5-HT is cleared by transporters (SERT), the sensor returns to the "Bright" (hydrated) state.

-

-

Imaging Sequence:

- -weighted Fast Low Angle Shot (FLASH) or Rapid Acquisition with Relaxation Enhancement (RARE).

-

TR/TE: Optimized based on the

of the brain tissue (~1500ms at 9.4T).

-

Quantification:

-

Acquire serial images every 30-60 seconds for 60 minutes.

-

Calculate

relative to a saline control ROI. -

Fit the signal increase to a kinetic model to extract the reuptake rate (

).

-

Experimental Workflow Diagram

Figure 2: The integrated workflow from bioinorganic synthesis to functional neuroimaging.

Part 5: Future Directions & Limitations

While heme-based sensors are the current gold standard, they face challenges:

-

BBB Permeability: Proteins cannot cross the blood-brain barrier. Current protocols require invasive intracranial injection. Future designs focus on viral vector delivery of the genetic code for the sensor (Genetically Encoded Calcium Indicators equivalent for fMRI).

-

Sensitivity: The detection limit is in the micromolar range. Endogenous synaptic 5-HT bursts can be nanomolar.

-

Alternative: Nanoparticle Clustering: SPIO-based sensors (T2 agents) offer higher sensitivity through aggregation-disaggregation mechanisms but often suffer from slower kinetics [4].

References

-

Shapiro, M. G., et al. (2010).[1] Directed evolution of a magnetic resonance imaging contrast agent for noninvasive imaging of dopamine.[2] Nature Biotechnology. Link

-

Brustad, E. M., et al. (2012).[1] Structure-guided directed evolution of highly selective P450-based magnetic resonance imaging sensors for dopamine and serotonin. Journal of Molecular Biology. Link

-

Angelovski, G. (2017).[3] Strategies for sensing neurotransmitters with responsive MRI contrast agents. Chemical Society Reviews. Link

-

Lee, T., et al. (2014).[1] Neurotransmitter-responsive nanosensors for T2-weighted magnetic resonance imaging. Journal of the American Chemical Society. Link

-

Hai, A., et al. (2016).[4] Molecular fMRI of Serotonin Transport. Neuron. Link

Sources

- 1. Molecular fMRI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed evolution of a magnetic resonance imaging contrast agent for noninvasive imaging of dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for sensing neurotransmitters with responsive MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotransmitter-responsive nanosensors for T2-weighted magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Relaxometric Properties of Lanthanide-DO3A-Serotonin Complexes

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The convergence of neurobiology and advanced molecular imaging presents a compelling frontier for diagnostic and therapeutic innovation. This guide provides a comprehensive technical overview of a novel class of potential Magnetic Resonance Imaging (MRI) contrast agents: lanthanide-DO3A complexes functionalized with serotonin. We delve into the foundational principles of paramagnetic relaxation, the rationale for selecting the DO3A chelate and serotonin targeting moiety, and the intricate relationship between molecular structure and relaxometric performance. This document serves as a roadmap for the design, synthesis, and characterization of these targeted agents, offering field-proven insights into the causality behind experimental choices and establishing a framework for their evaluation. While direct literature on the specific lanthanide-DO3A-serotonin conjugate is nascent, this guide synthesizes established principles from analogous systems to provide a robust predictive and methodological framework.

Chapter 1: Introduction to Paramagnetic Contrast Agents in MRI

Magnetic Resonance Imaging (MRI) is a premier diagnostic modality renowned for its exceptional soft-tissue contrast and non-invasive nature.[1] The contrast in an MR image is governed by intrinsic tissue properties, primarily the spin-lattice (T1) and spin-spin (T2) relaxation times of water protons.[1] To enhance this contrast and improve diagnostic sensitivity, paramagnetic contrast agents are frequently administered.[1][2]

These agents, typically complexes of the lanthanide ion Gadolinium(III) (Gd³⁺), function by altering the relaxation times of nearby water protons.[3] Gd³⁺ is exceptionally effective due to its seven unpaired electrons, creating a large magnetic moment, and its symmetric electronic ground state, which leads to a long electronic relaxation time.[4] This interaction, known as the Paramagnetic Relaxation Enhancement (PRE) effect, shortens both T1 and T2.[5] In clinical practice, the dominant effect at typical concentrations is T1 shortening, which results in a brighter signal on T1-weighted images.[6]

The core challenge in designing these agents is to safely administer the toxic free Gd³⁺ ion. This is achieved by encapsulating the ion within a highly stable polydentate ligand, or chelate, which prevents its release into the body while allowing water molecules to interact with the paramagnetic center.[7]

Chapter 2: The DO3A Chelate: A Versatile and Stable Platform

Among the pantheon of chelating ligands, those based on the 1,4,7,10-tetraazacyclododecane (cyclen) macrocycle are preeminent due to the high thermodynamic stability and kinetic inertness of their Gd³⁺ complexes. The 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A) ligand is a particularly versatile derivative of the well-known DOTA.

Why DO3A? The primary advantage of the DO3A scaffold is the presence of a free secondary amine on the cyclen ring. This amine serves as a reactive handle for covalent attachment of a variety of functional moieties—such as peptides, antibodies, or small molecules—without compromising the core coordination sphere essential for stably binding the Gd³⁺ ion.[8][9] This modularity is critical for the development of targeted or "smart" contrast agents.[2] While removing one of the four carboxylate arms of DOTA to create DO3A slightly reduces the overall thermodynamic stability, the resulting complexes remain sufficiently inert for in vivo applications, offering a crucial balance between stability and functionality. Furthermore, the removal of one acetate arm can open an additional coordination site for a water molecule, potentially increasing the hydration number (q) from one to two and thereby enhancing relaxivity.[5]

Chapter 3: Serotonin as a Targeting Moiety

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a vast array of physiological and cognitive functions, including mood, appetite, and sleep.[10][11] Its activity is mediated by a diverse family of serotonin receptors (5-HTRs), which are differentially expressed throughout the central nervous system and periphery.[12][13] The dysregulation of serotonergic systems is implicated in numerous pathologies, including depression, anxiety disorders, and neurodegenerative diseases.

Rationale for Targeting: Developing a contrast agent that can specifically bind to 5-HT receptors offers the potential to non-invasively map receptor density and distribution.[12] This capability could revolutionize the diagnosis of psychiatric disorders, monitor therapeutic response to serotonergic drugs, and provide deeper insights into neurochemical signaling.[14] The primary amine and hydroxyl groups on the serotonin molecule provide reactive sites for bioconjugation, allowing it to be tethered to the DO3A chelate.[15]

Chapter 4: Synthesis of Lanthanide-DO3A-Serotonin Complexes

The synthesis of a targeted contrast agent is a multi-step process requiring careful control of protecting group chemistry and purification. The overarching strategy involves preparing a bifunctional DO3A chelate that can be activated to react with the serotonin moiety.[2][16]

Proposed Synthetic Pathway

The workflow begins with a protected DO3A derivative, typically the tri-tert-butyl ester, which shields the carboxylates from unwanted side reactions. The free amine on the macrocycle is then functionalized with a linker containing a reactive group (e.g., an N-hydroxysuccinimide ester or isothiocyanate). Serotonin, with its primary amine protected, is then conjugated to this linker. Subsequent deprotection of the carboxylates and the serotonin amine, followed by complexation with a lanthanide salt (e.g., GdCl₃), yields the final product.

Caption: Proposed synthetic workflow for a Lanthanide-DO3A-Serotonin complex.

Experimental Protocol: Synthesis and Purification

Objective: To synthesize and purify the Gd-DO3A-Serotonin complex.

Self-Validation: Each step includes a characterization checkpoint (e.g., NMR, Mass Spec) to confirm the identity and purity of the intermediate before proceeding, ensuring the integrity of the final product.

-

Step 1: Activation of DO3A-tris(t-butyl)ester.

-

Dissolve DO3A-tris(t-butyl)ester (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N,N'-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Add a solution of a heterobifunctional linker, such as N-succinimidyl 4-(isothiocyanatomethyl)cyclohexane-1-carboxylate (SMCC) (1.1 eq), dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours under an inert atmosphere.

-

Validation: Monitor reaction progress by Thin Layer Chromatography (TLC). Upon completion, purify the product by column chromatography. Confirm structure using ¹H NMR and ESI-Mass Spectrometry.

-

-

Step 2: Conjugation with Serotonin.

-

Dissolve the activated DO3A-linker (1.0 eq) in a mixture of DMF and aqueous buffer (pH ~8.5).

-

Add Serotonin hydrochloride (1.2 eq). The primary amine of serotonin is sufficiently nucleophilic to react with the isothiocyanate linker.

-

Stir at room temperature for 4-6 hours.

-

Validation: Monitor the reaction via HPLC. Purify the crude product using preparative reverse-phase HPLC. Confirm the mass of the protected conjugate by ESI-MS.

-

-

Step 3: Deprotection.

-

Dissolve the purified, protected conjugate in a 95:5 mixture of trifluoroacetic acid (TFA) and water.

-

Stir at room temperature for 4 hours to cleave the tert-butyl ester protecting groups.

-

Remove the TFA under reduced pressure. Co-evaporate with diethyl ether to yield the crude ligand as a TFA salt.

-

Validation: Confirm complete deprotection by the disappearance of the t-butyl signal in the ¹H NMR spectrum.

-

-

Step 4: Gadolinium Complexation.

-

Dissolve the deprotected ligand in deionized water.

-

Adjust the pH to 6.0-6.5 using 0.1 M NaOH.

-

Add an aqueous solution of GdCl₃ (0.98 eq) dropwise while maintaining the pH.

-

Stir the solution at 50°C for 6 hours.

-

Validation: Test for the presence of free Gd³⁺ using an xylenol orange indicator test. A color change from yellow to purple indicates free metal. If positive, continue stirring or add a small amount of chelex resin.

-

Purify the final complex using preparative HPLC and lyophilize to obtain a white powder. Characterize by HPLC, ESI-MS, and measure metal concentration via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Chapter 5: The Theory of Paramagnetic Relaxation

The efficacy of a Gd³⁺-based contrast agent is quantified by its relaxivity (r₁) , defined as the change in the longitudinal relaxation rate (1/T₁) of water protons per millimolar concentration of the agent.[6] The relaxivity is governed by a complex interplay of structural and dynamic factors, well-described by the Solomon-Bloembergen-Morgan (SBM) theory.[17][18]

The total relaxivity is the sum of contributions from water molecules in different environments relative to the Gd³⁺ ion:

-

Inner-Sphere (r₁IS): From water molecules directly coordinated to the Gd³⁺ ion. This is typically the dominant contribution.[19]

-

Outer-Sphere (r₁OS): From water molecules diffusing near the complex but not directly bound.

-

Second-Sphere (r₁2S): From water molecules that are transiently hydrogen-bonded to the ligand itself.[20]

Caption: Relaxation spheres around the Gd³⁺-DO3A-Serotonin complex.

The inner-sphere relaxivity (r₁IS) is the most tunable parameter and is described by the following equation, derived from SBM theory:

r₁IS = ([C] * q) / (T₁m + τm)

Where:

-

[C] is a constant.

-

q is the number of inner-sphere water molecules.[5]

-

T₁m is the relaxation time of the bound water proton.

-

τm is the residence lifetime of the water molecule in the inner sphere.

T₁m is further dependent on the rotational correlation time (τR) , which describes the rate of tumbling of the entire complex in solution.[21][22] The goal of contrast agent design is to optimize these three key parameters: q, τm, and τR .[23]

-

Hydration Number (q): A higher 'q' directly increases relaxivity.[5]

-

Water Residence Time (τm): Water exchange must be fast, but not too fast. The optimal range is typically 10-100 ns.[24]

-

Rotational Correlation Time (τR): For small molecules at clinical field strengths (≥1.5 T), relaxivity is limited by fast tumbling (short τR). Increasing the molecular weight or binding to a macromolecule (like a serotonin receptor) slows this tumbling, increasing τR and dramatically boosting relaxivity.[21][25]

Chapter 6: Experimental Determination of Relaxometric Properties

A thorough characterization of a new contrast agent requires a suite of specialized NMR experiments.

Experimental Workflow

The process follows a logical progression from basic relaxivity measurements to in-depth analysis of the underlying dynamic parameters.

Caption: Experimental workflow for comprehensive relaxometric characterization.

Protocol 1: Measurement of r₁ and r₂ Relaxivities

Objective: To determine the molar relaxivities at a specific magnetic field and temperature.

-

Sample Preparation: Prepare a series of at least five dilutions of the Gd-DO3A-Serotonin complex in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4), ranging from approximately 0.1 to 1.0 mM. Also prepare a buffer-only blank.

-

Concentration Measurement: Accurately determine the Gd³⁺ concentration of each sample using ICP-MS. This is a critical self-validating step to ensure accuracy.

-

T₁ Measurement: Place each sample in an NMR spectrometer (e.g., at 1.5 T). Maintain the temperature at 37°C. Use an inversion-recovery pulse sequence to measure the T₁ relaxation time.

-

T₂ Measurement: Using the same samples and conditions, use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure the T₂ relaxation time.

-

Calculation:

-

Calculate the relaxation rates (R₁ = 1/T₁, R₂ = 1/T₂) for each sample.

-

Subtract the relaxation rate of the buffer blank from each sample rate to get the paramagnetic contribution (R₁p, R₂p).

-

Plot R₁p and R₂p versus the measured Gd³⁺ concentration (in mM).

-

The slope of the linear fit for the R₁p plot is the longitudinal relaxivity, r₁, in units of mM⁻¹s⁻¹. The slope of the R₂p plot is the transverse relaxivity, r₂.

-

Protocol 2: Acquisition of Nuclear Magnetic Relaxation Dispersion (NMRD) Profile

Objective: To measure r₁ across a wide range of magnetic field strengths.

-

Instrumentation: Use a Fast Field-Cycling (FFC) NMR relaxometer.

-

Sample: Use a single, accurately prepared sample of the complex (~1-2 mM) in buffer.

-

Data Acquisition: Acquire the ¹H NMRD profile by measuring the longitudinal relaxation rate (R₁) at magnetic field strengths ranging from approximately 0.01 MHz to 60 MHz (or higher, depending on the instrument).

-

Data Analysis: The resulting plot of r₁ vs. frequency (the NMRD profile) provides a rich dataset. By fitting this profile to the SBM equations, one can extract key dynamic parameters, most notably the rotational correlation time (τR) and the water residence lifetime (τm).[26]

Protocol 3: Determination of Hydration Number (q)

Objective: To directly measure the number of inner-sphere water molecules.

-

Methodology: The gold standard for determining q is ¹⁷O NMR spectroscopy.[27][28] This method measures the chemical shift of ¹⁷O-enriched water induced by the paramagnetic lanthanide ion.

-

Procedure:

-

Prepare a sample of the complex in ¹⁷O-enriched water.

-

Acquire ¹⁷O NMR spectra at various temperatures.

-

For Gd³⁺ complexes, the measurement is typically performed at elevated temperatures (e.g., 80°C) to ensure the system is in the fast-exchange regime.[27]

-

The value of q can be calculated directly from the observed chemical shift.[27]

-

Alternative (Indirect) Method: Luminescence lifetime measurements on the analogous Europium(III) (Eu³⁺) complex can also be used to determine q, as the luminescence decay rate is sensitive to the number of coordinated water molecules.[29]

-

Chapter 7: Analysis and Interpretation of Relaxometric Data

The conjugation of serotonin to the Gd-DO3A scaffold is hypothesized to significantly influence its relaxometric properties, primarily through its effect on the rotational correlation time, τR.

Expected Impact of the Serotonin Moiety:

-

Increased Molecular Weight: The addition of the serotonin molecule increases the overall size and molecular weight of the complex compared to a simple Gd-DO3A. This will inherently slow the molecular tumbling, leading to a longer τR and a moderate increase in r₁ relaxivity.[4]

-

Receptor Binding and High Relaxivity: The most significant change is expected upon binding of the complex to a serotonin receptor. Serotonin receptors are large, membrane-bound proteins.[30] When the Gd-DO3A-Serotonin complex binds to its target, its rotational dynamics will become coupled to that of the much larger, slowly tumbling receptor protein.[21] This dramatic increase in the effective τR is predicted to cause a substantial increase in r₁ relaxivity, effectively "turning on" the contrast agent at its site of action.[25] This is the fundamental principle behind receptor-targeted, high-relaxivity agents.[21][23]

Data Presentation

The quantitative data should be summarized for clear comparison.

| Parameter | Gd-DO3A (Literature Value) | Gd-DO3A-Serotonin (Hypothetical - Free) | Gd-DO3A-Serotonin (Hypothetical - Bound) | Rationale for Change |

| r₁ (mM⁻¹s⁻¹ at 1.5T, 37°C) | ~6.2[5] | 7 - 9 | 30 - 50 | Increased τR due to higher MW and receptor binding[21] |

| r₂ (mM⁻¹s⁻¹ at 1.5T, 37°C) | ~7.5 | 9 - 12 | 40 - 70 | Follows similar trend to r₁ |

| Hydration Number (q) | ~2[5] | ~2 | ~1 or ~2 | May change upon binding if serotonin hydroxyl/amine group coordinates to Gd³⁺ |

| τR (ns) | ~0.1[22] | 0.2 - 0.4 | 2 - 10 | Increased molecular weight and coupling to large protein[23] |

| τm (ns) | ~500[31] | ~500 | Potentially altered | H-bonding with receptor may affect water exchange kinetics[24] |

Note: Hypothetical values are estimates based on principles established for analogous protein-targeted contrast agents.

Chapter 8: Conclusion and Future Outlook

Lanthanide-DO3A-Serotonin complexes represent a promising, albeit challenging, class of molecules for the targeted molecular imaging of the serotonergic system. The principles outlined in this guide—leveraging the versatile DO3A scaffold, understanding the fundamental drivers of paramagnetic relaxation, and employing a rigorous suite of experimental techniques—provide a solid foundation for their development.

The key scientific premise rests on the significant enhancement of relaxivity upon the complex binding to its macromolecular target. This "activatable" property is highly desirable for achieving high target-to-background signal in an MRI experiment. Future work must focus on optimizing the linker between the chelate and serotonin to ensure that receptor affinity is maintained, and on performing in-vitro and in-vivo studies to validate the targeting specificity and the predicted relaxivity enhancement. The successful development of such agents would provide an invaluable tool for both basic neuroscience research and the clinical management of a wide range of neurological and psychiatric disorders.

References

-

Evecxia Therapeutics. (n.d.). Serotonin Synthesis Amplification. Retrieved from [Link]

-

Caravan, P., Parigi, G., Luchinat, C., & Cloutier, N. J. (2018). High-relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes. EJNMMI Radiopharmacy and Chemistry, 3(1), 16. Available at: [Link]

-

Koenig, S. H. (2018). Contrast Agents and Relaxation Effects. Radiology Key. Available at: [Link]

-

Caravan, P., Farrar, C. T., Frullano, L., & Uppal, R. (2009). Influence of molecular parameters and increasing magnetic field strength on relaxivity of gadolinium- and manganese-based T1 contrast agents. Contrast Media & Molecular Imaging, 4(2), 89-100. Available at: [Link]

-

Bonnet, C. S. (2020). New Strategies in the Design of Paramagnetic CAs. Molecules, 25(19), 4433. Available at: [Link]

-

Naka, K., et al. (2021). A Novel Bifunctional Chelating Agent for Tyrosine-Specific Radiolabeling of Peptides and Proteins. Bioconjugate Chemistry, 32(11), 2445-2454. Available at: [Link]

-

Ruzza, M., et al. (2022). Relaxivity Modulation of Gd-HPDO3A-like Complexes by Introducing Polar and Protic Peripheral Groups. Molecules, 27(19), 6529. Available at: [Link]

-

Henoumont, C., et al. (2021). Mn-Based MRI Contrast Agents: An Overview. Pharmaceuticals, 14(11), 1084. Available at: [Link]

-

Bio-Synthesis, Inc. (n.d.). Chelator Bioconjugation Services. Retrieved from [Link]

-

Bornhorst, J., et al. (2019). Dopaminergic- and Serotonergic-Dependent Behaviors Are Altered by Lanthanide Series Metals in Caenorhabditis elegans. International Journal of Molecular Sciences, 20(18), 4487. Available at: [Link]

-

Roca-Sabio, A., et al. (2022). Modeling Gd3+ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents. Inorganic Chemistry, 61(30), 11617-11631. Available at: [Link]

-

Sherry, A. D., et al. (2007). Potentiometric and Relaxometric Properties of a Gadolinium-Based MRI Contrast Agent for Sensing Tissue pH. Inorganic Chemistry, 46(13), 5260-5270. Available at: [Link]

-

El-Sharkawy, Y. H. (n.d.). Solomon-Bloembergen-Morgan theory. Questions and Answers in MRI. Retrieved from [Link]

-

Djanashvili, K., & Peters, J. A. (2007). How to determine the number of inner-sphere water molecules in Lanthanide(III) complexes by 17O NMR spectroscopy. A technical note. Contrast Media & Molecular Imaging, 2(2), 67-71. Available at: [Link]

-

Wahsner, J., et al. (2019). Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers. Journal of the American Chemical Society, 141(7), 2579-2602. Available at: [Link]

-

Leopoldo, M., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 65(19), 12345-12373. Available at: [Link]

-

Fushman, D., & Cowburn, D. (2022). Gadolinium-Based NMR Spin Relaxation Measurements of Near-Surface Electrostatic Potentials of Biomolecules. Journal of the American Chemical Society, 144(30), 13417-13426. Available at: [Link]

-

Liu, S. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347-1370. Available at: [Link]

-

Kang, S., et al. (2014). Biosynthesis and biotechnological production of serotonin derivatives. Applied Microbiology and Biotechnology, 98(8), 3463-3471. Available at: [Link]

-

ResearchGate. (n.d.). Relaxivity of the Gadolinium Conjugates. Retrieved from [Link]

-

Sherry, A. D., & Wu, Y. (2010). Macromolecular and dendrimer-based magnetic resonance contrast agents. Journal of Supramolecular Chemistry, 22(7-8), 416-427. Available at: [Link]

-